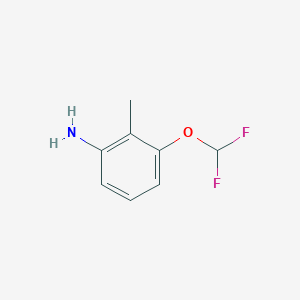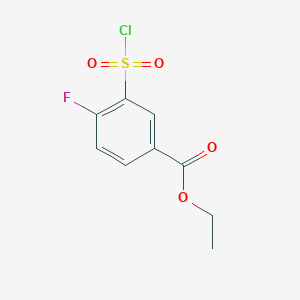
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
“8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. The molecular weight is 330.21 , but other properties like density, melting point, boiling point, etc., are not provided.Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Research has demonstrated the synthesis of copolymers using derivatives similar to "8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride", exploring their thermal properties and antimicrobial activities. For instance, copolymers prepared from 4-chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate showed significant antimicrobial activity against bacteria, fungi, and yeast, suggesting potential for biocidal applications (Patel, Patel, Ray, & Patel, 2005).
Catalytic Activity and Ligand Behavior
The role of quinoline derivatives in ligand substitution reactions of platinum(II) complexes has been studied, with findings indicating that the introduction of the quinoline moiety affects the electron-richness of the metal center, influencing nucleophile approach and substitution reactions (Kinunda & Jaganyi, 2014).
Synthesis of Metal Complexes
Quinoline derivatives have been used to synthesize various metal complexes, exhibiting different coordination behaviors and suggesting a wide range of applications in catalysis and material science. For example, the synthesis of transition metal complexes with 8-methyl-11-oxo-Indeno(1, 2-b) quinoxaline demonstrates the versatility of quinoline derivatives in forming complexes with potential application in catalysis and material science (Al-Jibouri & Munim, 2014).
Novel Quinoline Derivatives with Biological Activity
Research into the synthesis of novel quinoline derivatives has shown significant biological activity, including antimicrobial and antifungal properties. These findings underscore the potential of quinoline derivatives in developing new therapeutic agents (Kategaonkar et al., 2010).
Mécanisme D'action
Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .
In terms of their biochemical activity, quinolines have been found to have a wide range of biological activities, including antifungal, antibacterial, antimalarial, and anti-inflammatory effects . The exact mechanism of action can vary depending on the specific quinoline compound and its molecular structure.
The pharmacokinetics of quinoline compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on their specific chemical structure. Factors that can influence the pharmacokinetics include the compound’s lipophilicity, its ability to cross cell membranes, and its susceptibility to metabolic enzymes .
The action environment, or the conditions under which the compound exerts its effects, can also influence its efficacy and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets .
Safety and Hazards
Propriétés
IUPAC Name |
8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-8-12(9-7-10)16-11(2)15(18(20)22)13-4-3-5-14(19)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXUBVAKFPHICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169772 | |
| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160257-00-0 | |
| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




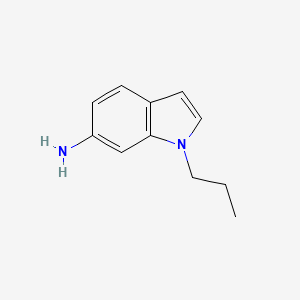
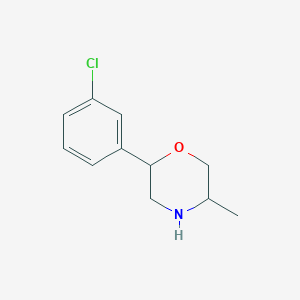
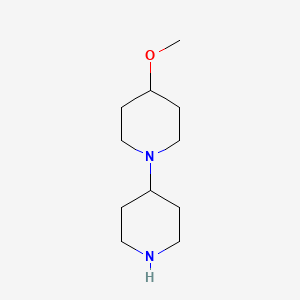

![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)






